molecular formula C7H13N3S B2769433 (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine CAS No. 1156894-03-9

(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine

Cat. No.: B2769433
CAS No.: 1156894-03-9
M. Wt: 171.26
InChI Key: YDCGWMQYIGCNID-UHFFFAOYSA-N
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Description

(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is a compound that features a butan-2-yl group attached to a 1,2,3-thiadiazole ring via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine typically involves the reaction of butan-2-amine with a suitable thiadiazole derivative. One common method is the reductive amination of 1,2,3-thiadiazole-4-carbaldehyde with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of (butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(butan-2-yl)(1,2,3-thiadiazol-4-ylmethyl)amine is unique due to its specific thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(thiadiazol-4-ylmethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-3-6(2)8-4-7-5-11-10-9-7/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCGWMQYIGCNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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